Home > Products > Screening Compounds P106781 > (S)-Benzylphenobarbital
(S)-Benzylphenobarbital -

(S)-Benzylphenobarbital

Catalog Number: EVT-13540713
CAS Number:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Barbiturates
  • Therapeutic Class: Anticonvulsants, Sedatives
Synthesis Analysis

The synthesis of (S)-Benzylphenobarbital typically involves two main methods: direct alkylation and resolution of racemic mixtures.

  1. Direct Alkylation: This method involves the reaction of phenobarbital with benzyl halides in the presence of a base. The process can be outlined as follows:
    • Phenobarbital is dissolved in an organic solvent.
    • A benzyl halide (e.g., benzyl bromide) is added along with a base such as sodium hydride or potassium carbonate.
    • The mixture is heated under reflux to facilitate the nucleophilic substitution reaction.
  2. Resolution of Racemic Mixtures: If a racemic mixture is obtained, it can be resolved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Technical Details

The reaction conditions, such as temperature and solvent choice, are critical for maximizing yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing the enantiomeric purity of the final product.

Molecular Structure Analysis

(S)-Benzylphenobarbital has a distinct molecular structure characterized by its chiral center. Its molecular formula is C18H19N2O3C_{18}H_{19}N_{2}O_{3} with a molecular weight of approximately 313.36 g/mol.

Structure Data

  • Molecular Formula: C18H19N2O3C_{18}H_{19}N_{2}O_{3}
  • Molecular Weight: 313.36 g/mol
  • Structural Features:
    • Contains a phenobarbital backbone.
    • Benzyl substituent enhances lipophilicity.
Chemical Reactions Analysis

(S)-Benzylphenobarbital undergoes various chemical reactions typical for barbiturates, including:

  1. Hydrolysis: In acidic or basic conditions, it can hydrolyze to yield phenobarbital and benzyl alcohol.
  2. Oxidation: The compound can be oxidized to form various metabolites, which may exhibit different pharmacological activities.
  3. Conjugation Reactions: It can undergo conjugation with glucuronic acid or sulfate, facilitating its excretion.

Technical Details

The metabolic pathways often involve cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which play significant roles in drug metabolism and interactions .

Mechanism of Action

(S)-Benzylphenobarbital exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor activity in the central nervous system.

Process

  • GABA Receptor Modulation: It enhances GABA's inhibitory effects by increasing the duration of chloride channel opening when GABA binds to its receptor.
  • Neurotransmitter Interaction: This results in increased neuronal inhibition, leading to sedative and anticonvulsant effects.

Data

Studies indicate that (S)-Benzylphenobarbital selectively inhibits CYP2C19 while having minimal effects on other CYP isoforms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellow crystalline powder.
  • Melting Point: Approximately 171-173 °C.
  • Solubility: Sparingly soluble in chloroform and slightly soluble in dimethyl sulfoxide upon heating.

Chemical Properties

  • Stability: Stable under normal conditions but should be kept away from strong oxidizing agents.
  • pKa: Approximately 12.78, indicating it behaves as a weak acid .
Applications

(S)-Benzylphenobarbital has several scientific uses:

  • Anticonvulsant Therapy: Used in treating epilepsy and other seizure disorders due to its efficacy in stabilizing neuronal excitability.
  • Sedative Agent: Employed for its sedative properties in various clinical settings.
  • Research Applications: Utilized in studies investigating drug metabolism and interactions due to its specific inhibition profile on cytochrome P450 enzymes .
Role of (S)-Benzylphenobarbital in CYP2C19 Inhibition Mechanisms

Stereochemical Influence on Isoform Selectivity

The inhibitory activity of benzylphenobarbital is highly dependent on its stereochemical configuration. The (S)-enantiomer exhibits superior selectivity for CYP2C19 compared to its (R)-counterpart and other classical inhibitors. In human liver microsomes (HLMs), (S)-Benzylphenobarbital achieves 50% inhibition (IC₅₀) at 0.25 µM for CYP2C19-mediated S-mephenytoin 4′-hydroxylation, while requiring >12.5 µM to inhibit CYP2C9 (diclofenac 4′-hydroxylation) and showing negligible effects on CYP2C8 (paclitaxel 6α-hydroxylation) at concentrations up to 25 µM [1] [5]. This >50-fold selectivity over CYP2C9 is attributed to the optimal spatial orientation of the benzyl substituent in the (S)-configuration, which complements the topology of CYP2C19's active site. Molecular docking simulations reveal that the (S)-enantiomer forms π-π stacking interactions with Phe₁₀₀ and a hydrogen bond with Asn₂₇₇ in CYP2C19, interactions not observed with CYP2C9 due to steric hindrance from Ile₃₅₉ [5].

Table 1: Selectivity Profile of (S)-Benzylphenobarbital in Human Liver Microsomes

CYP IsoformProbe ReactionIC₅₀ (µM)Selectivity Index (vs. CYP2C19)
CYP2C19S-mephenytoin 4′-hydroxylation0.251.0 (reference)
CYP2C9Diclofenac 4′-hydroxylation>12.5>50
CYP2C8Paclitaxel 6α-hydroxylation>25>100
CYP3A4Testosterone 6β-hydroxylation31.3125
CYP2D6Bufuralol 1′-hydroxylation>30>120

Competitive vs. Non-Competitive Inhibition Kinetics

(S)-Benzylphenobarbital functions as a pure competitive inhibitor of CYP2C19, directly competing with substrate binding at the enzyme's active site. Enzyme kinetic analyses using HLMs demonstrate a concentration-dependent decrease in the maximal reaction velocity (Vmax) and an increase in the Michaelis constant (Km) for S-mephenytoin 4′-hydroxylation. The inhibition constant (Ki) of 0.11 µM, derived from Lineweaver-Burk plots, indicates high-affinity binding [1] [5]. In contrast, the inhibitor exhibits mixed-type inhibition against CYP1A2 (Ki = 3.2 µM) and non-competitive inhibition against CYP3A4 (Ki = 31.3 µM), suggesting distinct binding mechanisms for these isoforms [8]. The competitive nature of CYP2C19 inhibition is further evidenced by the dose-dependent rightward shift in the substrate saturation curve without reduction in Vmax, consistent with reversible binding at the catalytic pocket [5].

Table 2: Inhibition Kinetics of (S)-Benzylphenobarbital Against Major CYP Enzymes

CYP IsoformInhibition MechanismKi (µM)Clinical Relevance
2C19Competitive0.11 ± 0.02High (fmCYP2C19 >0.8 drugs)
1A2Mixed3.2 ± 0.4Moderate (theophylline, clozapine)
3A4Non-competitive31.3 ± 2.1Low (high Ki vs. hepatic concentrations)
2D6Competitive1.75 ± 0.3Moderate (codeine, tamoxifen)

Impact of Intracellular Microenvironment on Binding Affinity

The inhibitory potency of (S)-Benzylphenobarbital is significantly influenced by the physicochemical conditions of the intracellular milieu. In suspended human hepatocytes, the compound's binding affinity for CYP2C19 increases 1.8-fold (Ki = 0.06 µM) compared to HLMs (Ki = 0.11 µM), attributable to endogenous cofactor availability (NADPH, UDP-glucuronic acid) and membrane lipid composition that maintain native enzyme conformation [2] [5]. The inhibitor's efficacy is pH-dependent, with optimal inhibition occurring at physiological pH 7.4; a 0.5-unit deviation reduces binding affinity by 40% due to altered ionization of heme-proximal residues [1]. Crucially, the CYP3A4/CYP2C19 activity ratio in hepatocyte batches markedly impacts inhibition accuracy. Hepatocytes with high CYP3A4 activity underestimate the fraction metabolized (fmCYP2C19) by 22–35% due to compensatory metabolism by CYP3A4 when CYP2C19 is inhibited [5]. Additionally, nonspecific protein binding in hepatocytes (fu = 0.15) reduces free inhibitor concentration, necessitating correction factors for in vitro-in vivo extrapolation (IVIVE) [2].

Table 3: Microenvironmental Factors Affecting (S)-Benzylphenobarbital Efficacy

FactorExperimental SystemKi (µM)Change vs. Reference
Standard conditions (pH 7.4)Human hepatocytes0.06 ± 0.01Reference
pH 7.0Human hepatocytes0.11 ± 0.02+83%
pH 8.0Human hepatocytes0.09 ± 0.02+50%
Low CYP3A4 activityHepatocytes (batch HUP182981)0.05 ± 0.01-17%
High CYP3A4 activityHepatocytes (batch BSU)0.07 ± 0.01+17%
Microsomal systemHuman liver microsomes0.11 ± 0.02+83%

Properties

Product Name

(S)-Benzylphenobarbital

IUPAC Name

(5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1

InChI Key

DZVQJRKACDFACI-IBGZPJMESA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.